molecular formula C19H18ClN5 B2921353 1-[5-tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-imidazole CAS No. 896853-72-8

1-[5-tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-imidazole

Cat. No.: B2921353
CAS No.: 896853-72-8
M. Wt: 351.84
InChI Key: OZZLTBKKGSIRRS-UHFFFAOYSA-N
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Description

1-[5-tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-imidazole is a complex organic compound belonging to the class of phenylpyrazoles. These compounds are characterized by a pyrazole ring bound to a phenyl group.

Preparation Methods

The synthesis of 1-[5-tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-imidazole involves several steps. One common method is the ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction. This method involves the reaction of a pyrazole derivative with a phenyl group under ultrasonic conditions, resulting in the formation of the desired compound with good yields . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high purity and yield.

Chemical Reactions Analysis

1-[5-tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-imidazole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents such as chlorine or bromine. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-[5-tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-imidazole involves its interaction with specific molecular targets and pathways. It has been shown to inhibit tyrosine-protein kinases such as Lyn, Src, and Lck, which are involved in various cellular processes, including cell growth and differentiation . By inhibiting these kinases, the compound can exert its therapeutic effects, particularly in cancer treatment.

Comparison with Similar Compounds

1-[5-tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-imidazole is unique compared to other similar compounds due to its specific structure and the presence of the tert-butyl and chlorophenyl groups. Similar compounds include other phenylpyrazoles and pyrazolopyrimidines, which also exhibit biological activity but may differ in their specific targets and efficacy . The presence of the tert-butyl group in this compound enhances its stability and bioavailability, making it a promising candidate for further research and development.

Properties

IUPAC Name

5-tert-butyl-3-(4-chlorophenyl)-7-imidazol-1-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN5/c1-19(2,3)16-10-17(24-9-8-21-12-24)25-18(23-16)15(11-22-25)13-4-6-14(20)7-5-13/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZZLTBKKGSIRRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=C(C=NN2C(=C1)N3C=CN=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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